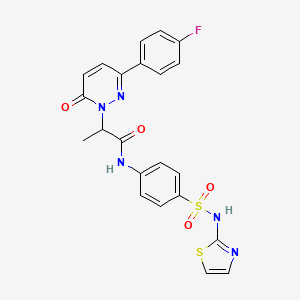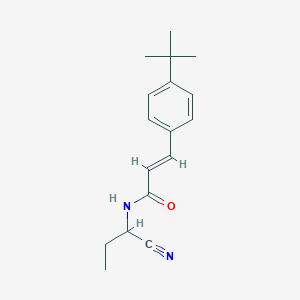
(6-methyl-3-nitro-2-oxo-1H-pyridin-4-yl) 2,5-dichlorobenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
"(6-methyl-3-nitro-2-oxo-1H-pyridin-4-yl) 2,5-dichlorobenzoate" is a chemical compound likely of interest for its structural and potentially reactive properties, given the presence of nitro, methyl, and dichlorobenzoate groups attached to a pyridine ring. This structure suggests a compound with potential applications in materials science, chemistry, and possibly pharmacology, focusing on its synthesis, molecular structure, chemical reactions, and physical and chemical properties.
Synthesis Analysis
The synthesis of complex organic compounds often involves multi-step reactions, starting from simpler molecules. While specific synthesis routes for this compound are not documented, related compounds such as pyridine derivatives are typically synthesized through nucleophilic substitution reactions, followed by functional group transformations including nitration, methylation, and esterification processes. These steps might be relevant for constructing the given compound from a simple pyridine base or related precursors.
Molecular Structure Analysis
The molecular structure of pyridine derivatives, including nitro-, methyl-, and ester-substituted compounds, can be determined using techniques such as X-ray crystallography, NMR spectroscopy, and computational modeling. These methods provide insights into the bond lengths, angles, and overall geometry of the molecule, influencing its reactivity and interactions with other molecules.
Chemical Reactions and Properties
The presence of a nitro group and an ester function in the molecule suggests it could undergo various chemical reactions, such as reduction of the nitro group to an amine, hydrolysis of the ester linkage, and nucleophilic substitution at the pyridine ring. The specific chemical behavior would depend on the reaction conditions and the presence of other functional groups in the molecule.
Physical Properties Analysis
Physical properties such as melting point, boiling point, solubility, and density of organic compounds are influenced by their molecular structure. The nitro and ester groups in the compound suggest it might have moderate solubility in organic solvents, and its volatility would be influenced by the molecular weight and structure.
Chemical Properties Analysis
The chemical properties of "this compound" can be inferred from its functional groups. The nitro group is an electron-withdrawing group that can influence the electronic properties of the pyridine ring, affecting its reactivity towards electrophilic and nucleophilic agents. The ester group could make the compound a candidate for hydrolysis reactions under basic or acidic conditions.
References
The information presented is derived from the general chemical principles and related studies on similar compounds. For specific studies on similar pyridine derivatives and their properties, the following references provide insights:
- Synthesis and characterization of pyridine derivatives (Michalski et al., 2013)
- Molecular structure analysis of nitro- and methyl-substituted pyridine N-oxides (Chiang & Song, 1983)
- Vibrational spectra and crystal structure of 6-methyl-3-nitro-2-(2-phenylhydrazinyl)pyridine (Kucharska et al., 2013)
科学的研究の応用
Organic Synthesis and Chemical Properties
Versatile Building Blocks
Compounds similar to "(6-methyl-3-nitro-2-oxo-1H-pyridin-4-yl) 2,5-dichlorobenzoate" serve as versatile building blocks in organic synthesis. For instance, 6-chloro-4-nitro- and 4,6-dichloro-1H-pyrrolo[2,3-b]pyridine allow for the synthesis of 4-substituted 7-azaindole derivatives through simple nucleophilic displacement reactions (Figueroa‐Pérez et al., 2006).
Electrophile and Nucleophile Reactions
Alpha-nitro ketone intermediates, structurally related to the mentioned compound, can act both as an electrophile and a nucleophile. These reactions facilitate the synthesis of complex molecules with potential applications in studying Drosophila nicotinic receptor interactions, highlighting their importance in neurochemical research (Zhang, Tomizawa, & Casida, 2004).
Materials Science and Nonlinear Optics
Crystal Engineering
The molecular complexation of new materials displaying quadratic nonlinear optical behavior is a significant application. Such materials are engineered for optimal orientation of chromophores, demonstrating their potential in advancing nonlinear optics technologies (Muthuraman et al., 2001).
Polymer Synthesis
Novel polyimides derived from pyridine-containing monomers exhibit outstanding thermal stability and mechanical properties, making them suitable for high-performance materials in electronics and aerospace applications (Wang et al., 2006).
Spectroscopic Analysis and Structural Determination
- Vibrational Spectra and Crystal Structure: The detailed spectroscopic analysis and X-ray diffraction of pyridine derivatives provide insights into their molecular structure, essential for designing drugs and materials with specific properties. For example, the structural and vibrational properties of the intra-molecular NH···O interaction in pyridine derivatives are critical for understanding their reactivity and stability (Kucharska et al., 2013).
特性
IUPAC Name |
(6-methyl-3-nitro-2-oxo-1H-pyridin-4-yl) 2,5-dichlorobenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Cl2N2O5/c1-6-4-10(11(17(20)21)12(18)16-6)22-13(19)8-5-7(14)2-3-9(8)15/h2-5H,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFFMAKJTAYUKSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)N1)[N+](=O)[O-])OC(=O)C2=C(C=CC(=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Cl2N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-chloro-N-[4-(3-ethyl-2,6-dioxopiperidin-3-yl)phenyl]isoquinoline-3-carboxamide](/img/structure/B2480580.png)

![N-(3-chlorophenyl)-2-(5-methoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2480583.png)

![Ethyl 2-(2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamido)benzoate](/img/structure/B2480587.png)
![[1-(4-Fluorophenyl)cyclopropyl]-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]methanone](/img/structure/B2480588.png)
![Ethyl 4-aminobicyclo[2.2.1]heptane-1-carboxylate](/img/structure/B2480590.png)



![N-(benzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-3-((4-fluorophenyl)sulfonyl)propanamide hydrochloride](/img/structure/B2480597.png)

